Cas no 5746-58-7 (Tetradecanoic acid, 12-methyl-, (12S)-)

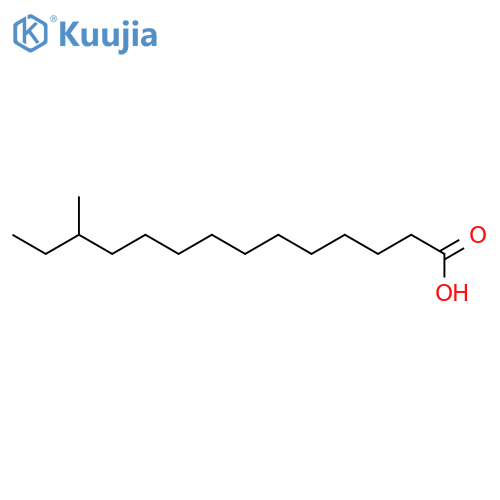

5746-58-7 structure

商品名:Tetradecanoic acid, 12-methyl-, (12S)-

Tetradecanoic acid, 12-methyl-, (12S)- 化学的及び物理的性質

名前と識別子

-

- Tetradecanoic acid, 12-methyl-, (12S)-

- (S)-Aseanostatin P5

- DTXSID70581533

- BNV

- SCHEMBL22612557

- (12S)-12-Methyltetradecanoic acid

- (S)-12-Methyltetradecanoic acid

- 5746-58-7

-

- インチ: InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)

- InChIKey: XKLJLHAPJBUBNL-UHFFFAOYSA-N

- ほほえんだ: CC(CC)CCCCCCCCCCC(O)=O

計算された属性

- せいみつぶんしりょう: 242.2247

- どういたいしつりょう: 242.224580195g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 12

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 37.3

Tetradecanoic acid, 12-methyl-, (12S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 857510P-10MG |

Anteiso 15:0 Fatty Acid |

5746-58-7 | (S)-12-Methyltetradecanoic acid, powder | 10MG |

1872.36 | 2021-05-14 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 857510P-25MG |

Anteiso 15:0 Fatty Acid |

5746-58-7 | (S)-12-Methyltetradecanoic acid, powder | 25MG |

3744.84 | 2021-05-14 |

Tetradecanoic acid, 12-methyl-, (12S)- 関連文献

-

Fabio Valoppi,Nabil Haman,Giovanna Ferrentino,Matteo Scampicchio Food Funct. 2020 11 6215

-

Fredrick Lindstr?m,Saskia Thurnhofer,Walter Vetter,Gerhard Gr?bner Phys. Chem. Chem. Phys. 2006 8 4792

-

Tohru Dairi,Tomohisa Kuzuyama,Makoto Nishiyama,Isao Fujii Nat. Prod. Rep. 2011 28 1054

-

4. The components of wool wax. Part II. Synthesis of the acids and alcohols of the iso- and the (+)-anteiso-seriesA. H. Milburn,E. V. Truter J. Chem. Soc. 1954 3344

-

Usama Ramadan Abdelmohsen,Kristina Bayer,Ute Hentschel Nat. Prod. Rep. 2014 31 381

5746-58-7 (Tetradecanoic acid, 12-methyl-, (12S)-) 関連製品

- 503-74-2(Isovaleric acid)

- 646-07-1(4-Methylpentanoic acid)

- 1188-02-9(2-Methylheptanoic acid)

- 140-77-2(3-Cyclopentylpropionic acid)

- 97-61-0(2-Methyl-pentanoic Acid)

- 1338-24-5(Naphthenic acids)

- 626-51-7(3-Methylglutaric acid)

- 1460-16-8(Cycloheptanecarboxylic acid)

- 99-66-1(Valproic acid)

- 105-43-1(3-methylpentanoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬